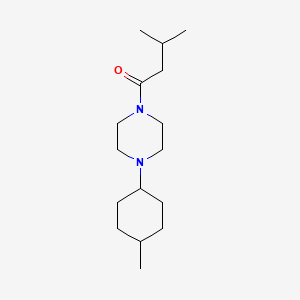

1-(3-甲基丁酰)-4-(4-甲基环己基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperazine derivatives are a significant class of organic compounds with applications ranging from pharmaceuticals to material science. These compounds exhibit a wide range of biological and chemical properties, making them valuable in various scientific and industrial fields.

Synthesis Analysis

Piperazine compounds are typically synthesized through multistep chemical reactions involving specific starting materials and catalysts. For example, heterocyclic compounds can be obtained using aminophenyl piperazines and other precursors through a carefully controlled synthesis process (Lv et al., 2019). Another approach involves the reaction of piperazine with dibasic acid chlorides to produce diacyl-di-piperazides (Tung, 1957).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using techniques like IR, 1H NMR, and X-ray crystallography. These methods provide insights into the compound's framework and functional groups, contributing to a better understanding of their chemical behavior and potential applications. For instance, the crystal structure of specific piperazine derivatives has been refined to study their properties (Perrakis et al., 1996).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including cyclocondensation and Schiff base formation, leading to a wide range of products with diverse properties. These reactions are essential for modifying the chemical structure to achieve desired biological or physical properties. For example, Mn(II) and Zn(II) complexes with new macrocyclic Schiff-base ligands containing piperazine moiety have been synthesized, demonstrating significant cytotoxic and antibacterial properties (Keypour et al., 2017).

科学研究应用

抗分枝杆菌活性

哌嗪及其类似物因其有效的抗分枝杆菌特性而被探索,特别是针对结核分枝杆菌 (MTB),包括多重耐药 (MDR) 和极端耐药 (XDR) 菌株。哌嗪的结构柔性使其可用作设计抗结核分子的关键构件,研究强调了构效关系在开发更安全、更具选择性和更具成本效益的抗分枝杆菌剂中的重要性 (Girase 等,2020)。

治疗中的哌嗪衍生物

哌嗪的用途扩展到各个治疗领域,包括抗精神病、抗组胺、抗心绞痛、抗抑郁、抗癌、抗病毒和抗炎应用。将其纳入药物设计已导致开发出多种具有不同药理活性的上市药物。对哌嗪核上的取代模式进行轻微修改可以显着改变所得分子的药用潜力,表明其在药物发现和开发中的关键作用 (Rathi 等,2016)。

抗抑郁药和中枢神经系统药物

许多抗抑郁药和中枢神经系统 (CNS) 药物都具有哌嗪亚结构,这归因于其有利的中枢神经系统药代动力学特征。哌嗪部分的修饰会影响药物的疗效、效力和毒性,使其成为开发新型抗抑郁剂化合物的重点。这得到了对基于哌嗪的抗抑郁药的全面综述的支持,重点介绍了该领域的最新发展和构效关系 (Kumar 等,2021)。

广泛的药理应用

哌嗪及其衍生物表现出广泛的生物活性,使其成为治疗领域中有效的生物活性化合物,例如抗菌、抗结核、抗惊厥、抗抑郁、抗疟疾和抗炎活性。哌嗪环中的修饰显示出更高的疗效、更好的效力和更低的毒性,突出了其在药物设计中的多功能性 (Verma & Kumar,2017)。

属性

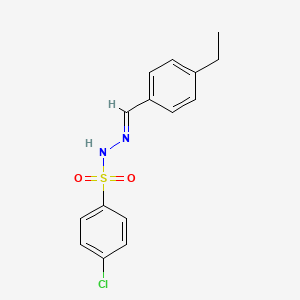

IUPAC Name |

3-methyl-1-[4-(4-methylcyclohexyl)piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O/c1-13(2)12-16(19)18-10-8-17(9-11-18)15-6-4-14(3)5-7-15/h13-15H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIHDOIISUXYQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2CCN(CC2)C(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorophenyl)-4-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577074.png)

![3-({[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]oxy}methyl)pyridine](/img/structure/B5577082.png)

![3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1,6-dimethyl-2(1H)-pyridinone](/img/structure/B5577090.png)

![3,5-dimethyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5577107.png)

![7-fluoro-2-methyl-4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5577110.png)

![N-(2-chlorophenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5577124.png)

![methyl 4-[(4-methyl-3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5577134.png)

![6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5577160.png)

![7-[3-(2-furyl)propyl]-2-oxa-7-azaspiro[4.5]decan-8-one](/img/structure/B5577163.png)